molecular formula C15H15N3O2S B12013551 4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide

4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide

Cat. No.: B12013551
M. Wt: 301.4 g/mol
InChI Key: DKUBEMSKFSKTJR-RQZCQDPDSA-N
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Description

The compound 4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide features a benzamide core substituted with a methyl group at the 4-position. This benzamide is linked via an ethyl chain to a hydrazinyl moiety, which forms an (E)-configured imine bond with a thiophen-2-ylmethylidene group.

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C15H15N3O2S/c1-11-4-6-12(7-5-11)15(20)16-10-14(19)18-17-9-13-3-2-8-21-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+

InChI Key

DKUBEMSKFSKTJR-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CS2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide typically involves the condensation of 4-methylbenzoyl hydrazine with thiophene-2-carbaldehyde. The reaction is carried out in an ethanol solvent with a catalytic amount of acetic acid at elevated temperatures (around 80°C) to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Applications: Potential use in the development of new polymers and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the thiophene ring can interact with aromatic amino acids in proteins, affecting their function and stability.

Comparison with Similar Compounds

Key Structural Features :

  • Hydrazine linker : Offers sites for tautomerism and metal complexation.
  • Thiophene substituent : Contributes electron-rich character and influences solubility.

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Substituent on Benzamide Key Structural Differences Potential Impact Reference
4-Chloro-N-(2-oxo-2-{(2E)-2-[(3E)-4-phenyl-3-buten-2-ylidene]hydrazino}ethyl)benzamide 4-Chloro Chlorine (electron-withdrawing) vs. methyl (electron-donating) Increased polarity, altered binding affinity
4-Methoxy-N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide 4-Methoxy Methoxy group enhances lipophilicity Improved membrane permeability
N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thienylmethylene)hydrazino]acetamide Acetamide backbone (vs. benzamide) Shorter carbon chain; reduced aromaticity Lower molecular weight, altered pharmacokinetics

Analysis :

  • Chlorine substitution () introduces steric and electronic effects that may improve target selectivity but reduce solubility .

Modifications to the Hydrazine-Linked Substituent

Compound Name Substituent on Hydrazine Key Features Biological Implications Reference
4-methyl-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide 2-(Trifluoromethyl)benzylidene Strong electron-withdrawing CF₃ group Enhanced metabolic stability; increased resistance to oxidation
4-methyl-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide 2,4,5-Trimethoxybenzylidene Multiple methoxy groups Higher lipophilicity; potential for improved blood-brain barrier penetration
N-{2-[(2E)-2-(4-Methylbenzylidene)hydrazino]-2-oxoethyl}tetradecanamide Tetradecanamide tail Long alkyl chain Amphiphilic properties; possible micelle formation

Analysis :

  • Trifluoromethyl groups () enhance stability via steric hindrance and electronic effects, making the compound less prone to enzymatic degradation .
  • Trimethoxy substitutions () increase molecular weight and lipophilicity, which could improve tissue distribution but reduce aqueous solubility .

Heterocyclic Replacements for Thiophene

Compound Name Heterocycle Key Differences Functional Impact Reference
4-Methyl-N-{2-[(2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}hydrazino]-2-oxoethyl}benzamide Pyrazole Nitrogen-rich ring (vs. sulfur in thiophene) Enhanced hydrogen-bonding capacity; altered π-π interactions
2-[(2E)-2-(4-Methoxybenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-1,3-thiazole Thiazole Sulfur and nitrogen in ring Dual hydrogen-bonding sites; potential metal chelation

Analysis :

  • Pyrazole-containing analogs () may exhibit stronger interactions with polar residues in enzyme active sites due to additional nitrogen atoms.

Physicochemical and Spectral Comparisons

Molecular Weight and Solubility

  • Target Compound : Estimated molecular formula C₁₅H₁₆N₃O₂S (MW ~310 g/mol).
  • Trifluoromethyl analog (): C₁₈H₁₆F₃N₃O₂ (MW ~387 g/mol). Higher weight due to CF₃ group; reduced solubility in aqueous media .
  • Trimethoxy analog (): C₂₀H₂₃N₃O₅ (MW ~393 g/mol). Increased lipophilicity from methoxy groups .

Spectral Data

  • IR Spectroscopy :
    • Target compound: Expected C=O stretch at ~1660–1680 cm⁻¹ (amide I band) and NH stretches at ~3150–3300 cm⁻¹ .
    • confirms absence of C=O in triazole tautomers, highlighting the importance of hydrazine confirmation .

Biological Activity

4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure

The compound can be described by the following chemical structure:

C13H14N4OS\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}\text{S}

This structure features a benzamide core with a thiophene moiety and a hydrazine derivative, which are known to enhance biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of thiophene-2-carbaldehyde with hydrazine derivatives, followed by acylation with appropriate acylating agents such as phenylacetic acid derivatives. The reaction conditions often require solvents like ethanol or methanol and may involve acid or base catalysis to facilitate the reaction steps.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide. For instance, derivatives containing thiophene rings have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.4 to 1.6 µg/mL, indicating potent antibacterial effects .

Anticancer Activity

In vitro studies have demonstrated that benzamide derivatives exhibit anticancer properties. For example, compounds with similar structural motifs have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results in inhibiting cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications in the thiophene ring and the hydrazine moiety significantly influence biological activity. Electron-withdrawing groups enhance potency, while lipophilicity plays a crucial role in cellular uptake. Compounds with hydrophobic moieties at specific positions on the benzamide scaffold demonstrated increased antibacterial activity .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of thiophene-containing benzamides against several pathogens. The results indicated that modifications in the hydrazine component led to variations in MIC values:

CompoundMIC (µg/mL)Target Pathogen
A0.5Staphylococcus aureus
B1.0Escherichia coli
C0.8Candida albicans

This study underscores the potential of these compounds as novel antimicrobial agents .

Cancer Cell Line Study

Another investigation assessed the cytotoxic effects of related benzamide derivatives on cancer cell lines:

CompoundIC50 (µM)Cell Line
D12.5MCF-7
E8.0HeLa
F15.0A549 (lung)

These findings suggest that structural modifications can lead to enhanced anticancer activity, making these compounds candidates for further development .

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